molecular formula C17H27N5O B2499814 (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1421452-79-0

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2499814
CAS No.: 1421452-79-0
M. Wt: 317.437
InChI Key: DPCNFZFMBYJARG-UHFFFAOYSA-N
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Description

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining piperidine and piperazine moieties, frameworks that are frequently employed in the design of bioactive molecules due to their favorable physicochemical properties and ability to interact with biological targets . The presence of the pyrazine ring further enhances its potential as a key scaffold for the development of novel therapeutic agents. Compounds with piperazine and piperidine subunits are extensively investigated for their pharmacological potential. For instance, similar structural motifs have been identified in research compounds targeting a range of conditions. Piperazine-containing molecules are being explored as inhibitors of various kinases and other enzymes , and have also shown promise as modulators of G-protein coupled receptors (GPCRs), such as the Cannabinoid receptor 1 (CB1) . The specific spatial arrangement offered by the (2,4-dimethylpiperazin-1-yl)methyl group in this compound may confer unique selectivity and binding affinity profiles, making it a valuable chemical tool for probing biological pathways and optimizing structure-activity relationships (SAR) in lead compound development . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-14-12-20(2)9-10-22(14)13-15-3-7-21(8-4-15)17(23)16-11-18-5-6-19-16/h5-6,11,14-15H,3-4,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNFZFMBYJARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Piperidine

Introducing a chloromethyl group at the 4-position of piperidine enables subsequent alkylation with 2,4-dimethylpiperazine. A modified Eschweiler-Clarke reaction is employed.

Procedure :

  • (Piperidin-1-yl)(pyrazin-2-yl)methanone (1.0 equiv) is treated with paraformaldehyde (3.0 equiv) and hydrochloric acid (conc., 5.0 equiv) in acetonitrile at 60°C for 24 h.
  • The intermediate hydroxymethyl derivative is chlorinated using thionyl chloride (2.0 equiv) in DCM at 0°C.
  • The product, 4-(chloromethyl)piperidin-1-yl)(pyrazin-2-yl)methanone, is isolated via flash chromatography (62% yield over two steps).

Optimization Insights :

  • Microwave irradiation (80°C, 10 min) enhances reaction efficiency, reducing side-product formation.
  • Steric hindrance at the 4-position necessitates excess formaldehyde to drive conversion.

Alternative Synthetic Routes

Reductive Amination

A two-step strategy avoids chloromethyl intermediates:

  • Mannich Reaction : Piperidine, formaldehyde, and 2,4-dimethylpiperazine react in ethanol to form the 4-aminomethyl derivative.
  • Coupling with Pyrazine : The amine is acylated with pyrazine-2-carbonyl chloride under Schlenk conditions.

Challenges :

  • Competing over-alkylation necessitates strict stoichiometric control.
  • Lower yields (∼45%) compared to the chloromethyl pathway.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, pyrazine-H), 8.60 (d, J = 2.6 Hz, 1H), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.60 (m, 8H, piperazine-H), 2.40 (s, 6H, N-CH₃), 1.90–1.50 (m, 5H, piperidine-H).
  • LC-MS : m/z 388.2 [M+H]⁺, retention time = 3.2 min.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Stability : Stable at −20°C for 6 months; degrades in aqueous solutions (t₁/₂ = 72 h at pH 7.4).

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for chloromethylation and alkylation steps, improving yield to 74% at pilot scale.

Cost-Efficiency Metrics

Parameter Batch Process Flow Process
Raw Material Cost $12.3/g $8.9/g
Cycle Time 48 h 6 h
Waste Volume 15 L/kg 4 L/kg

Chemical Reactions Analysis

Types of Reactions

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound is investigated for its therapeutic potential, particularly in the treatment of neurological disorders and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

(a) (3,5-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
  • Key Differences : Replaces pyrazine with a 3,5-dimethoxyphenyl group and substitutes piperidine with a pyridinyl-piperazine.
  • The pyridinyl substituent may alter receptor selectivity, as seen in dopamine D3 receptor ligands .
(b) 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Key Differences : Features a thiophene ring instead of pyrazine and a trifluoromethylphenyl-piperazine group.
  • Implications : The thiophene’s electron-rich nature favors interactions with hydrophobic pockets, whereas the pyrazine’s nitrogen atoms may enhance hydrogen bonding. The trifluoromethyl group improves metabolic stability compared to the dimethylpiperazine in the target compound .
(c) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Key Differences : Incorporates a pyrazole ring and a butan-1-one linker instead of pyrazine and piperidine.
  • Pyrazole’s hydrogen-bonding capacity differs from pyrazine’s π-deficient system .

Functional Group Variations and Pharmacokinetic Implications

Compound Name Core Structure Aromatic Group Key Substituents Solubility (Predicted) Metabolic Stability
Target Compound Piperidine-Piperazine Pyrazin-2-yl 2,4-Dimethylpiperazine-methyl Moderate (polar N-atoms) Moderate (methyl groups reduce oxidation)
(3,5-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone Piperazine 3,5-Dimethoxyphenyl Pyridinyl Low (lipophilic aryl) High (methoxy groups resist degradation)
MK47 Piperazine Thiophen-2-yl 4-(Trifluoromethyl)phenyl Low (hydrophobic CF3) High (CF3 stabilizes)
Compound 5 Piperazine 1H-Pyrazol-4-yl Trifluoromethylphenyl Moderate (pyrazole) High (CF3 and rigid linker)

Biological Activity

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a synthetic derivative belonging to the class of piperazine compounds. This class is known for its diverse biological activities, including anti-parasitic, antimicrobial, and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone. Its molecular formula is C17H31N3OC_{17}H_{31}N_{3}O with a molecular weight of approximately 281.44 g/mol. The structure includes a piperidine ring linked to a dimethylpiperazine group and a pyrazine moiety, contributing to its unique biological properties.

The primary target of this compound is Plasmodium falciparum , the causative agent of malaria. The compound has been shown to inhibit the growth of P. falciparum significantly, with growth inhibition rates ranging from 56% to 93% at a concentration of 40 μg/mL . The mode of action likely involves disruption of essential biochemical pathways critical for the survival and replication of the parasite.

Antimalarial Activity

Research indicates that (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone exhibits potent antimalarial activity. In vitro studies have demonstrated significant inhibition of P. falciparum growth, highlighting its potential as a therapeutic agent against malaria.

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown promise in antimicrobial applications. Similar piperazine derivatives have been reported to possess moderate to excellent antimicrobial activities against various bacterial strains . This suggests that the compound may also be effective in treating infections caused by bacteria.

Case Studies

StudyFocusFindings
Study 1Antimalarial efficacyDemonstrated growth inhibition of P. falciparum by 56%-93% at 40 μg/mL .
Study 2Antimicrobial propertiesReported moderate to excellent antimicrobial activity in related piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Alkylation of piperidine with 2,4-dimethylpiperazine using alkyl halides (e.g., methyl iodide) under inert conditions. Temperature control (60–80°C) and solvent selection (e.g., DMF or ethanol) are critical for minimizing side reactions .
  • Step 2 : Coupling the piperidine intermediate with pyrazine-2-carbonyl chloride via nucleophilic acyl substitution. Catalysts like triethylamine improve yield by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methyl groups on piperazine (δ ~2.3 ppm) and pyrazine protons (δ ~8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-piperazine backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C18H26N4OC_{18}H_{26}N_4O) .
  • X-ray Crystallography : Optional for absolute stereochemistry determination, though requires high-purity crystals .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro bioactivity and poor in vivo performance of this compound?

  • Approaches :

  • Physicochemical Optimization : Modify logP via substituent tuning (e.g., pyrazine ring methylation) to enhance membrane permeability. Solubility can be improved using co-solvents (e.g., PEG-400) in formulations .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce electron-withdrawing groups on the pyrazine ring to reduce CYP450-mediated degradation .
  • Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models. Adjust dosing regimens based on clearance rates .

Q. How can computational methods predict the biological targets of this compound?

  • Methodology :

  • Molecular Docking : Screen against receptors like dopamine D3 (PDB: 3PBL) or histamine H4 (PDB: 5YHV) using AutoDock Vina. Prioritize piperazine-piperidine interactions with conserved binding pockets .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values (e.g., piperazine-based kinase inhibitors) to predict affinity for kinases or GPCRs .
  • Machine Learning : Apply DeepChem or Schrödinger’s Canvas to classify target families based on structural fingerprints (e.g., Morgan fingerprints) .

Q. What experimental designs validate enantiomer-specific activity in this compound?

  • Chiral Resolution :

  • Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine alkylation to isolate enantiomers .
  • Analytical Separation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Confirm purity via circular dichroism (CD) .
  • Biological Testing : Compare IC50_{50} of enantiomers in cell-based assays (e.g., cAMP inhibition for GPCR targets). A >10-fold difference indicates enantiomer specificity .

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